Cas no 1936161-99-7 ((8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol)

(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 7-Quinolinemethanol, 8-ethyl-1,2,3,4-tetrahydro-
- (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol
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- Inchi: 1S/C12H17NO/c1-2-11-10(8-14)6-5-9-4-3-7-13-12(9)11/h5-6,13-14H,2-4,7-8H2,1H3
- InChI Key: JHLYEIWYVZNLLF-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(CO)=C2CC)CCC1
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255678-1.0g |
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol |
1936161-99-7 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-255678-1g |
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol |
1936161-99-7 | 1g |
$0.0 | 2023-09-14 |
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol (CAS No. 1936161-99-7): A Comprehensive Overview
(8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol (CAS No. 1936161-99-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol make it a promising candidate for various pharmacological studies.
The chemical structure of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol consists of a tetrahydroquinoline ring with an ethyl group at the 8-position and a hydroxymethyl group at the 7-position. This specific arrangement of functional groups imparts unique properties to the molecule, such as enhanced solubility and improved bioavailability. These characteristics are crucial for optimizing the compound's performance in biological systems.
Recent studies have explored the potential therapeutic applications of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Another promising application of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol is in the field of neurodegenerative disorders. Research conducted at the University of California demonstrated that this compound has neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol could be developed into a novel therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, the synthesis and characterization of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol have been extensively studied. A recent publication in the Tetrahedron Letters detailed an efficient synthetic route for producing this compound using readily available starting materials and mild reaction conditions. This synthetic method not only enhances the scalability of production but also ensures high purity and yield.
The pharmacokinetic properties of (8-ethyl-1,2,3,4-tetrahydroquinolin-7-y)lmethanol have also been investigated to assess its suitability for clinical applications. Studies have shown that this compound has favorable absorption and distribution profiles in vivo. It exhibits good oral bioavailability and is rapidly distributed to various tissues without significant first-pass metabolism. These properties are essential for ensuring that the compound reaches its target sites effectively.
To further evaluate its safety and efficacy, preclinical studies have been conducted using animal models. Results from these studies indicate that (8-ethyl-1,2,3,4-tetrahydroquinolin-7-y)lmethanol is well tolerated at therapeutic doses and does not exhibit any significant toxicity or adverse effects. These findings provide a strong foundation for advancing this compound into clinical trials.
In conclusion, (8-ethyl-1,2,3,4-tetrahydroquinolin-7-y)lmethanol (CAS No. 1936161-99--7) is a versatile compound with promising therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various medical applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, it is likely that this compound will play an increasingly important role in advancing medical treatments in the future.
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